molecular formula C14H14N2O4 B586736 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid CAS No. 251451-31-7

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid

Cat. No.: B586736
CAS No.: 251451-31-7
M. Wt: 274.276
InChI Key: HJCHJQORBPQIIJ-JTQLQIEISA-N
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Description

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid: is a biochemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of zolmitriptan, a medication commonly used to treat migraines.

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is not well-documented. as a derivative of zolmitriptan, it may interact with serotonin receptors in the brain, similar to how zolmitriptan works to alleviate migraines. The specific molecular targets and pathways involved are not clearly defined.

Comparison with Similar Compounds

    Zolmitriptan: The parent compound, used to treat migraines.

    Sumatriptan: Another triptan used for migraine treatment.

    Rizatriptan: A triptan with a similar mechanism of action.

Uniqueness: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is unique due to its specific chemical structure, which may confer distinct properties and interactions compared to other triptans. Its primary use in proteomics research sets it apart from other compounds in the same class.

Properties

IUPAC Name

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHJQORBPQIIJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747518
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251451-31-7
Record name 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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